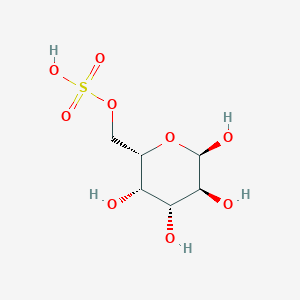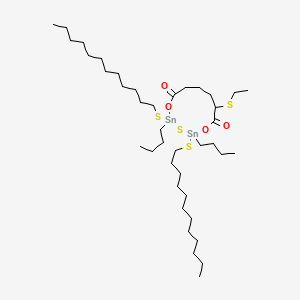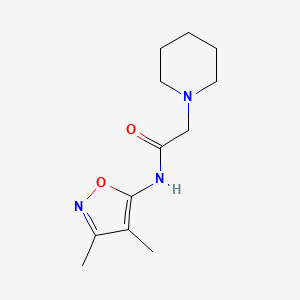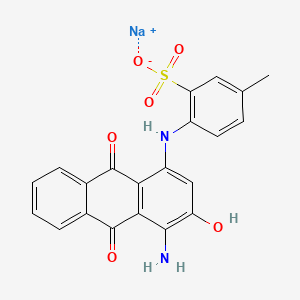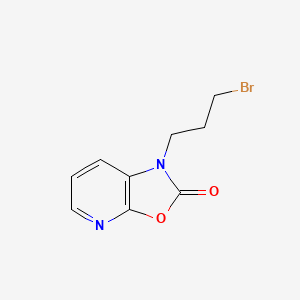![molecular formula C19H20N2O2S B12699360 13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one CAS No. 129477-46-9](/img/structure/B12699360.png)
13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[84002,6]tetradeca-1(14),2(6),3-trien-12-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of intermediate compounds through reactions such as cyclization, substitution, and oxidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also focus on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methoxyphenyl)-5,12,14-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide
- 7-(4-Methoxyphenyl)-11,13-dimethyl-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaene
Uniqueness
13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[84002,6]tetradeca-1(14),2(6),3-trien-12-one is unique due to its specific structural features, such as the presence of a thia-diazatricyclic core and methoxyphenyl group
Propriétés
Numéro CAS |
129477-46-9 |
|---|---|
Formule moléculaire |
C19H20N2O2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one |
InChI |
InChI=1S/C19H20N2O2S/c1-12-10-16-17(24-12)5-3-4-13-11-18(22)21(20-19(13)16)14-6-8-15(23-2)9-7-14/h6-10,13H,3-5,11H2,1-2H3 |
Clé InChI |
XZFFJKDULWTINY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)CCCC3C2=NN(C(=O)C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



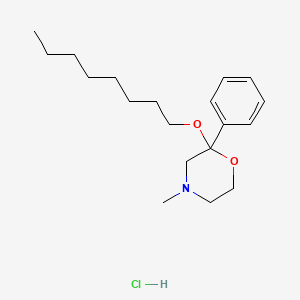
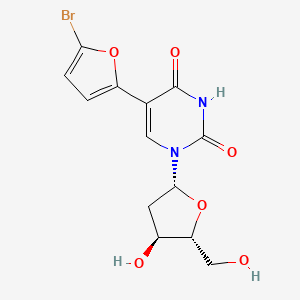
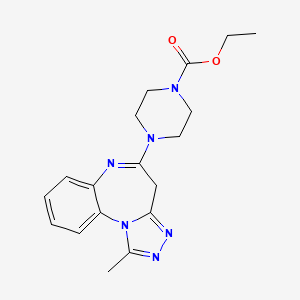
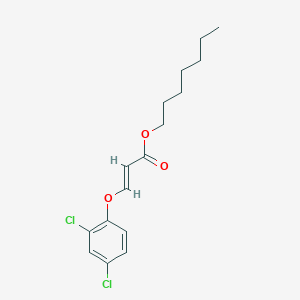

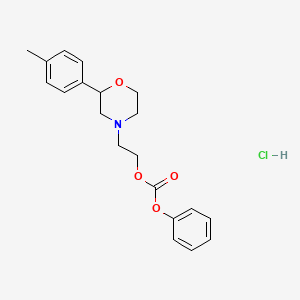
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
